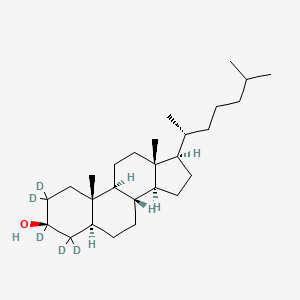![molecular formula C30H60Cl2N6P2Pd B12053371 Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is a palladium complex with the chemical formula C30H60Cl2N6P2Pd. It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) typically involves the reaction of palladium(II) chloride with tri(1-piperidinyl)phosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production methods for Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production .
化学反应分析
Types of Reactions: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:
- Oxidation
- Reduction
- Substitution
- Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, Heck)
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organoboron compounds, organostannanes, and alkynes. The reactions are typically carried out in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and under inert conditions (e.g., nitrogen or argon atmosphere) to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are often complex organic molecules, including biaryl compounds, styrenes, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including potential drug candidates.
- Medicine : It is used in the development of new pharmaceuticals and therapeutic agents.
- Industry : It is utilized in the production of fine chemicals, polymers, and advanced materials .
作用机制
The mechanism of action of Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the activation of the substrate and promotes the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
相似化合物的比较
Similar Compounds:
- Dichlorobis[cyclohexyldi(1-piperidinyl)phosphine]palladium(II)
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
Uniqueness: Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in various cross-coupling reactions, making it a valuable tool in synthetic chemistry .
属性
分子式 |
C30H60Cl2N6P2Pd |
|---|---|
分子量 |
744.1 g/mol |
IUPAC 名称 |
dichloropalladium;tri(piperidin-1-yl)phosphane |
InChI |
InChI=1S/2C15H30N3P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
GNTXTSSDJRUYPK-UHFFFAOYSA-L |
规范 SMILES |
C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.C1CCN(CC1)P(N2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




molybdenum(VI)](/img/structure/B12053303.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053310.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)






![3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)
